Cas no 863017-50-9 (3-(2,5-dimethoxyphenyl)-1-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylthiourea)

3-(2,5-dimethoxyphenyl)-1-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylthiourea structure
863017-50-9 structure
Product Name:3-(2,5-dimethoxyphenyl)-1-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylthiourea
CAS No:863017-50-9
MF:C20H27N3O3S2
MW:421.576682329178
CID:6462334
Update Time:2025-05-20

3-(2,5-dimethoxyphenyl)-1-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylthiourea Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-dimethoxyphenyl)-1-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylthiourea
    • Thiourea, N-(2,5-dimethoxyphenyl)-N'-[1-methyl-2-(4-morpholinyl)-2-(2-thienyl)ethyl]-
    • Inchi: 1S/C20H27N3O3S2/c1-14(19(18-5-4-12-28-18)23-8-10-26-11-9-23)21-20(27)22-16-13-15(24-2)6-7-17(16)25-3/h4-7,12-14,19H,8-11H2,1-3H3,(H2,21,22,27)
    • InChI Key: AAJSFOSVQCJWBG-UHFFFAOYSA-N
    • SMILES: N(C1=CC(OC)=CC=C1OC)C(NC(C)C(N1CCOCC1)C1SC=CC=1)=S

Experimental Properties

  • Density: 1.267±0.06 g/cm3(Predicted)
  • Boiling Point: 557.3±60.0 °C(Predicted)
  • pka: 12.34±0.70(Predicted)

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Additional information on 3-(2,5-dimethoxyphenyl)-1-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylthiourea

3-(2,5-Dimethoxyphenyl)-1-1-(Morpholin-4-yl)-1-(Thiophen-2-yl)Propan-2-Ylthiourea: A Comprehensive Overview

The compound with CAS No. 863017-50-9, known as 3-(2,5-dimethoxyphenyl)-1-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylthiourea, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a thiourea moiety, a morpholine ring, and a thiophene group, along with a 2,5-dimethoxyphenyl substituent. These structural features contribute to its potential biological activity and make it a subject of interest for researchers exploring novel therapeutic agents.

Recent studies have highlighted the thiourea moiety as a key functional group in this compound. Thioureas are known for their ability to act as hydrogen bond donors and acceptors, which can enhance the molecule's interactions with biological targets. Additionally, the morpholine ring introduces rigidity and hydrophilicity to the structure, potentially improving the compound's solubility and bioavailability. The thiophene group, on the other hand, is known for its aromaticity and electron-withdrawing properties, which can influence the molecule's electronic characteristics and reactivity.

The 2,5-dimethoxyphenyl substituent adds another layer of complexity to this compound. Methoxy groups are commonly found in pharmaceutical compounds due to their ability to modulate pharmacokinetic properties such as absorption and metabolism. The presence of two methoxy groups at the 2 and 5 positions of the phenyl ring suggests that this substituent may play a role in stabilizing the molecule or enhancing its interaction with specific biological targets.

Recent research has focused on the potential applications of this compound in drug discovery. For instance, studies have explored its ability to inhibit certain enzymes or modulate receptor activity. One notable finding is its potential as an antioxidant agent, where the thiourea moiety contributes to scavenging reactive oxygen species (ROS). This property makes it a promising candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant properties, this compound has shown potential in anti-inflammatory applications. The combination of its structural features allows it to inhibit pro-inflammatory cytokines and reduce inflammation in experimental models. This dual functionality—antioxidant and anti-inflammatory—positions it as a versatile candidate for developing multi-target therapies.

The synthesis of 3-(2,5-dimethoxyphenyl)-1-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-Ylthiourea involves a series of well-established organic reactions. Key steps include the formation of the thiourea core through condensation reactions and subsequent functionalization with the morpholine and thiophene groups. The introduction of the 2,5-dimethoxyphenyl substituent typically involves nucleophilic aromatic substitution or coupling reactions under specific conditions.

From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided insights into its molecular geometry, stereochemistry, and stability under various conditions.

Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic profile to enhance its therapeutic potential. Researchers are exploring strategies such as pro-drug design and drug delivery systems to improve its bioavailability and reduce potential side effects.

In conclusion, 3-(2,5-dimethoxyphenyl)-1-1-(morpholin-4-Yl)-1-(thiophen-Yl)propan-Ylthiourea represents a promising lead compound in medicinal chemistry. Its unique structure endows it with diverse biological activities that make it a valuable candidate for drug development efforts targeting oxidative stress and inflammation-related pathologies.

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